![molecular formula C19H24ClN3O4S B2565851 N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride CAS No. 1219215-83-4](/img/structure/B2565851.png)
N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride
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Description
N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C19H24ClN3O4S and its molecular weight is 425.93. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Applications
Research has focused on synthesizing novel compounds for potential therapeutic applications, including anti-inflammatory, analgesic, and antimicrobial agents. For instance, the synthesis of new heterocyclic compounds derived from visnaginone and khellinone has demonstrated significant COX-2 inhibitory activity, analgesic, and anti-inflammatory properties, highlighting the therapeutic potential of such compounds in managing pain and inflammation (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Chemical Synthesis and Characterization
The development of new chemical synthesis techniques is crucial for advancing scientific research and drug development. Studies have detailed the synthesis of various compounds, including carboxamides and sulfonamides, demonstrating the reactivity and potential applications of these chemical structures in developing new materials or pharmaceuticals (Ignatovich, Ermolinskaya, Olkhovik, Matveenko, & Koroleva, 2019).
Antimicrobial and Antitumor Activities
The antimicrobial and antitumor properties of novel compounds are of significant interest in medical research. For example, a series of N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides were synthesized and screened for in vitro antibacterial and antifungal activities, demonstrating the potential for these compounds to be developed into new antimicrobial agents (Desai, Dodiya, & Shihora, 2011).
Molecular Modeling and Drug Design
Molecular modeling and drug design are critical in identifying new therapeutic targets and developing more effective drugs. Research into diaryl dihydropyrazole-3-carboxamides, for example, has explored their potential antiobesity activity related to CB1 receptor antagonism, showcasing the application of molecular modeling in understanding and optimizing drug-receptor interactions (Srivastava et al., 2007).
properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-2,3-dihydro-1,4-dioxine-5-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S.ClH/c1-14-3-2-4-16-17(14)20-19(27-16)22(6-5-21-7-9-24-10-8-21)18(23)15-13-25-11-12-26-15;/h2-4,13H,5-12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZNKGXSKNROAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C4=COCCO4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride |
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